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molecular formula C12H16ClNO2 B8352025 ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate

ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate

Cat. No. B8352025
M. Wt: 241.71 g/mol
InChI Key: DIOFGYDXXLGDDW-UHFFFAOYSA-N
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Patent
US07615556B2

Procedure details

To a solution of ethyl 2-(4-chlorophenylamino)-2-methylpropanoate (1.2 g, 4.96 mmol) in THF (5 mL) and MeOH (2 mL), was added aqueous sodium hydroxide (3.97 g, 9.93 mmol). The mixture was heated at 50° C. for 3 h, cooled to rt, concentrated, and then neutralized to pH=3. The mixture was extracted with EtOAc, and the combined organic extracts were washed with brine, dried over Na2SO4, and concentrated to give 3-(4-chlorophenylamino)-3-methylbutanoic acid (0.96 g, 91% yield) as a yellow oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([CH3:16])([CH3:15])[C:10](OCC)=O)=[CH:4][CH:3]=1.[OH-:17].[Na+].C1[CH2:23][O:22]CC1>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]([CH3:15])([CH3:16])[CH2:10][C:23]([OH:22])=[O:17])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC(C(=O)OCC)(C)C
Name
Quantity
3.97 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(CC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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